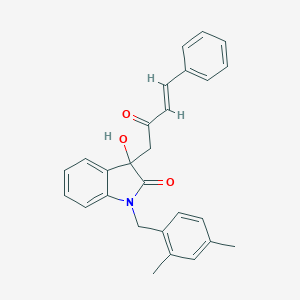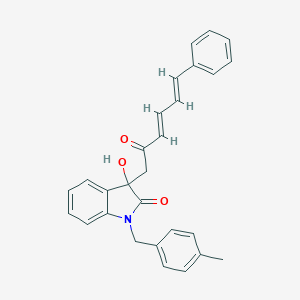
Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate, also known as BDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the pyridazine family of compounds and has a unique structure that makes it an attractive target for researchers in a variety of fields.
Mecanismo De Acción
The mechanism of action of Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer cell growth. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate has been shown to have a variety of biochemical and physiological effects in laboratory studies. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the development of inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate in laboratory experiments is its versatility. It can be used in a variety of assays and applications, including cell culture and animal studies. However, one of the limitations of using Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate is its relatively high cost, which may limit its use in certain research applications.
Direcciones Futuras
There are a number of potential future directions for research on Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate. One area of interest is in the development of new anti-inflammatory and anti-cancer drugs based on the structure of Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate. Another potential area of research is in the development of new imaging probes for use in biological systems. Finally, further studies are needed to fully understand the mechanism of action of Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate and its potential applications in a variety of research fields.
Métodos De Síntesis
The synthesis of Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate is a complex process that involves several steps. One of the most common methods for synthesizing Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate is through a reaction between 2,3-dihydro-1H-pyridazine-3,6-dicarboxylic acid and benzoyl chloride in the presence of a catalyst such as triethylamine. The resulting product is then treated with dimethyl sulfate to form the final Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate compound.
Aplicaciones Científicas De Investigación
Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of medicinal chemistry, where Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate has been shown to have potent anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a fluorescent probe for imaging applications in biological systems.
Propiedades
Nombre del producto |
Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate |
|---|---|
Fórmula molecular |
C21H18N2O5 |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
dimethyl 6-benzoyl-2-phenyl-3H-pyridazine-3,4-dicarboxylate |
InChI |
InChI=1S/C21H18N2O5/c1-27-20(25)16-13-17(19(24)14-9-5-3-6-10-14)22-23(18(16)21(26)28-2)15-11-7-4-8-12-15/h3-13,18H,1-2H3 |
Clave InChI |
OSKROUSEXVSNBZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1C(=CC(=NN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)OC |
SMILES canónico |
COC(=O)C1C(=CC(=NN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252933.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252935.png)
![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252936.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252940.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252948.png)

![3-[2-(1-adamantyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252951.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252956.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252966.png)
![5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B252970.png)
![1-allyl-3-hydroxy-3-[2-(5-isopropyl-2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252977.png)
![1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252979.png)